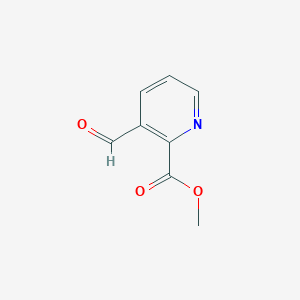
Methyl 3-formylpicolinate
Übersicht
Beschreibung
Methyl 3-formylpicolinate is a chemical compound that is related to the family of picolinic acids. It is characterized by the presence of a formyl group attached to the methyl-substituted picolinic acid. The compound is of interest due to its potential applications in various chemical reactions and as a ligand in coordination chemistry.
Synthesis Analysis
The synthesis of metal complexes involving 3-methylpicolinic acid, which is structurally related to methyl 3-formylpicolinate, has been described in several studies. For instance, complexes with nickel(II) and copper(II) have been prepared by reacting metal salts with 3-methylpicolinic acid in aqueous solutions . Similarly, copper(II) complexes have been synthesized and characterized, showing different hydration states and polymeric structures . These studies provide insights into the methods that could potentially be adapted for the synthesis of methyl 3-formylpicolinate complexes.
Molecular Structure Analysis
The molecular structure of complexes derived from 3-methylpicolinic acid has been extensively studied. X-ray crystallography has revealed square-pyramidal coordination environments in copper(II) complexes . Computational models, such as DFT studies, have been used to reproduce the geometry of these complexes and to compare calculated and experimental IR spectra . These analyses are crucial for understanding the molecular structure of related compounds like methyl 3-formylpicolinate.
Chemical Reactions Analysis
Methyl 3-formylpicolinate, due to its formyl group, could participate in various organic reactions. For example, the Heck reaction has been used to synthesize related compounds, such as methyl 3-(3-formylquinolin-2-yl) acrylates . Additionally, reactions involving 3-formylchromone with active methylene and methyl compounds have been reviewed, highlighting the versatility of the formyl group in condensation reactions . These studies suggest that methyl 3-formylpicolinate could also undergo similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of metal complexes with 3-methylpicolinic acid have been characterized using various spectroscopic techniques, including FTIR, UV-visible spectroscopy, and EPR . These studies provide information on the electronic structure, magnetic properties, and reactivity of the complexes. The solubility of these complexes in different solvents and their ability to form nanoparticles have also been investigated . Such properties are important for understanding the behavior of methyl 3-formylpicolinate in different environments.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Scientific Field: Agricultural Chemistry
Methods of Application: The structural skeleton of existing picolinate compounds is used as a template to design and synthesize 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds . These compounds are then tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
Results: The results demonstrated that the IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .
Synthesis of (Meth)Acrylates
Scientific Field: Polymer Chemistry
Methods of Application: The synthesis of a serial new (meth)acrylate esters including amide, dioxolane, benzofuran, and chalcone groups is described . The leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups .
Results: The synthesis and studies on (meth)acrylate polymers have attracted the attention of various groups in recently .
Eigenschaften
IUPAC Name |
methyl 3-formylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-8(11)7-6(5-10)3-2-4-9-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXKRBGWRMVIPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446739 | |
| Record name | Methyl 3-formylpicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-formylpicolinate | |
CAS RN |
133155-82-5 | |
| Record name | 2-Pyridinecarboxylic acid, 3-formyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133155-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-formylpicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-formylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

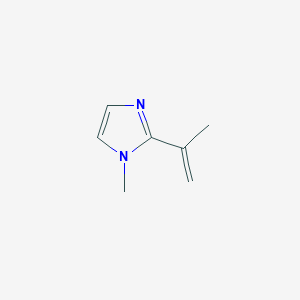
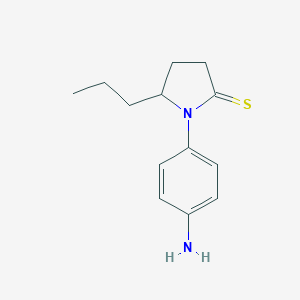
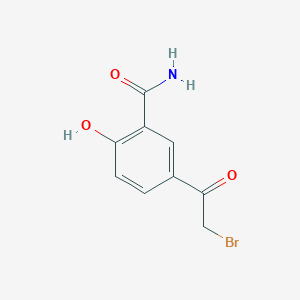
![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)
![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)

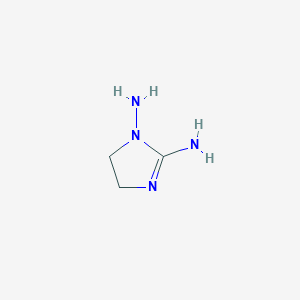
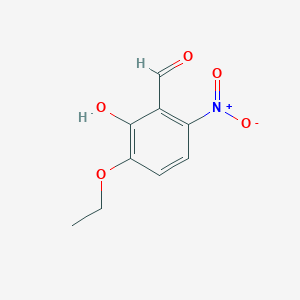
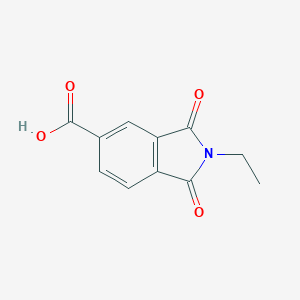
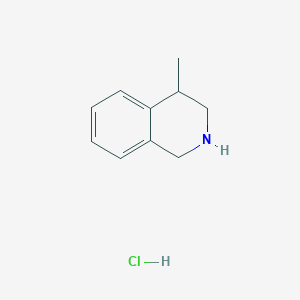
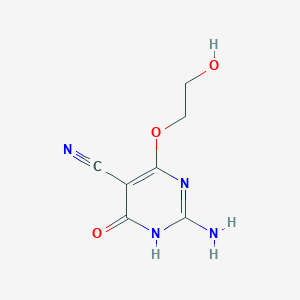
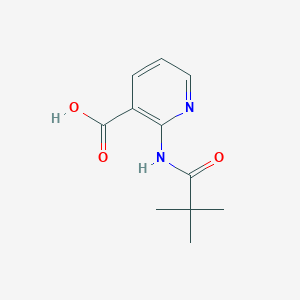
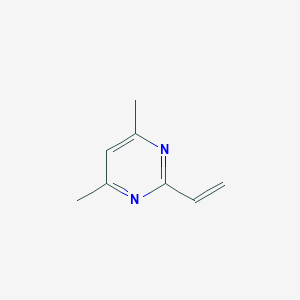
![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)